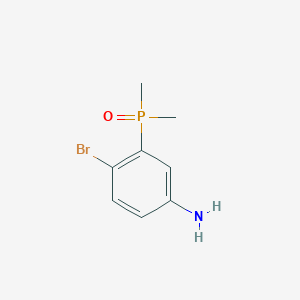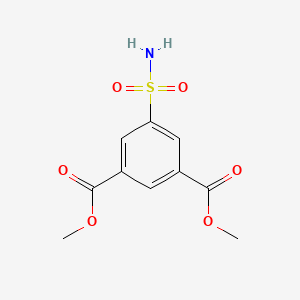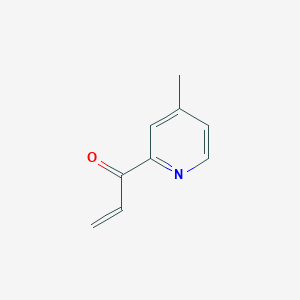
2-bromo-5-ethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-ethyl-1H-imidazole is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms at positions 1 and 3, a bromine atom at position 2, and an ethyl group at position 5. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-ethyl-1H-imidazole typically involves the bromination of 5-ethyl-1H-imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure regioselective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-ethyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.
Major Products Formed:
Nucleophilic Substitution: Products include 2-azido-5-ethyl-1H-imidazole or 2-thio-5-ethyl-1H-imidazole.
Oxidation: Oxidized derivatives of the imidazole ring.
Coupling Reactions: Various biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-5-ethyl-1H-imidazole finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-ethyl-1H-imidazole largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom can facilitate binding to target sites through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
2-Bromo-1H-imidazole: Lacks the ethyl group at the 5-position, which can influence its reactivity and biological activity.
5-Ethyl-1H-imidazole: Lacks the bromine atom, affecting its ability to participate in halogen bonding and nucleophilic substitution reactions.
2-Chloro-5-ethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and interaction profiles.
Uniqueness: 2-Bromo-5-ethyl-1H-imidazole’s unique combination of a bromine atom and an ethyl group provides distinct chemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
Número CAS |
1781173-29-2 |
|---|---|
Fórmula molecular |
C5H7BrN2 |
Peso molecular |
175.03 g/mol |
Nombre IUPAC |
2-bromo-5-ethyl-1H-imidazole |
InChI |
InChI=1S/C5H7BrN2/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H,7,8) |
Clave InChI |
DCDZTQJZFVUPJY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


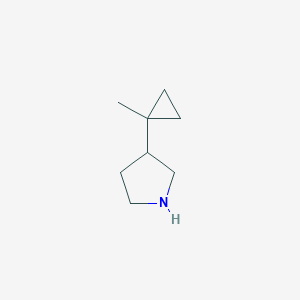
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
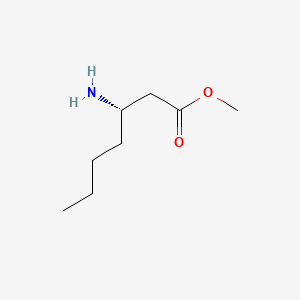

![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)

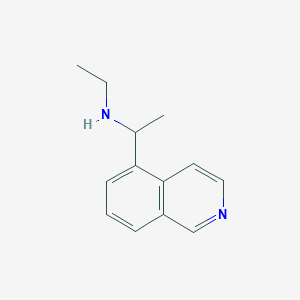
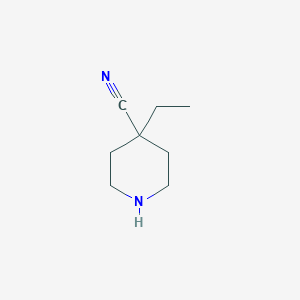
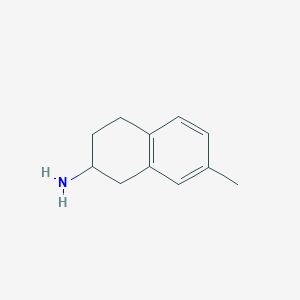
![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
